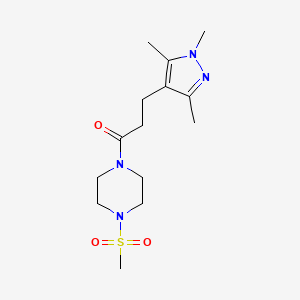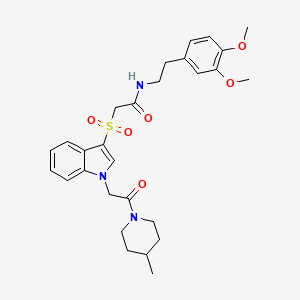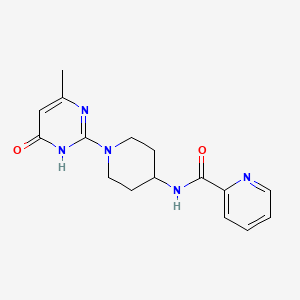
2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 2243509-11-5 . It has a molecular weight of 242.13 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride . The InChI code is 1S/C7H8ClNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 242.13 .Applications De Recherche Scientifique
Material Science and Chemistry Applications
- Polymer Science : Phloretic acid, a phenolic compound, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol for imparting specific benzoxazine properties to aliphatic molecules, highlighting its potential in material science for a wide range of applications (Acerina Trejo-Machin et al., 2017).
Pharmacological and Biochemical Research
Antiproliferative Activity : Novel Pt(II)-complexes synthesized from an artificial alanine-based amino acid have shown potential dual action in preliminary anticancer studies due to their ability to bind DNA. These compounds demonstrated moderate cytotoxic activity on cancer cells, suggesting their utility in exploring new cancer treatments (C. Riccardi et al., 2019).
Antimicrobial and Antibacterial Applications : Compounds synthesized from amino acid derivatives have exhibited promising antimicrobial activity against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Chemical Synthesis and Analysis
Synthetic Chemistry : Improved methods for the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, including compounds with a thiophene nucleus, have been developed. These methods offer higher yields and avoid unfavorable reactions, such as hydrogenolysis, indicating their significance in synthetic chemistry for creating structurally diverse compounds (T. Kitagawa et al., 2004).
Fluorescence Derivatisation : The derivatisation of amino acids for fluorescence studies has been explored, providing insights into their applicability as fluorescent derivatising reagents. This research has implications for biological assays and the study of amino acids under various conditions (V. Frade et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, H335 . These indicate that it may be harmful if swallowed (H303), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-amino-3-(2-chlorothiophen-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXMWNGMKAHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CC(C(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)




![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2986480.png)